3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine
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Overview
Description
3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine is a synthetic organic compound characterized by the presence of an iodine atom, a tetrahydropyran ring, and an indazole core
Preparation Methods
The synthesis of 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine can be compared with similar compounds such as:
3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine: This compound shares structural similarities but differs in the core ring system.
3-iodo-1-tetrahydropyran-2-yl-pyrazole: Another structurally related compound with a pyrazole core instead of an indazole core.
N-[3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl]acetamide: This compound has a similar iodine and tetrahydropyran substitution but differs in the overall structure and functional groups.
Properties
Molecular Formula |
C12H14IN3O |
---|---|
Molecular Weight |
343.16 g/mol |
IUPAC Name |
3-iodo-1-(oxan-2-yl)indazol-5-amine |
InChI |
InChI=1S/C12H14IN3O/c13-12-9-7-8(14)4-5-10(9)16(15-12)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6,14H2 |
InChI Key |
DMQFHNLZHHKGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)N)C(=N2)I |
Origin of Product |
United States |
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